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molecular formula C13H18N2O3S B8737357 tert-Butyl 2-carbamoyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-carbamoyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B8737357
M. Wt: 282.36 g/mol
InChI Key: WNASTMXQUJOXDJ-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

5-t-Butoxycarbonyl-2-carbamoyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (280 mg, 1.0 mmol) was dissolved in hydrochloric acid methanol solution and stirred at room temperature for 18 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 2-carbamoyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine was obtained. This compound and triethylamine (0.56 ml, 4.0 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (290 mg, 0.95 mmol) were stirred at room temperature for 22 hours in anhydrous N,N-dimethylformamide (15 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 170 mg (0.42 mmol, 44% in yield) of the title compound.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[S:14][C:15]([C:17](=[O:19])[NH2:18])=[CH:16][C:10]=2[CH2:9]1)=O)(C)(C)C>CO.Cl>[C:17]([C:15]1[S:14][C:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=2[CH:16]=1)(=[O:19])[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC(=C2)C(N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By evaporating the solvent from the reaction solution under a reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(N)(=O)C1=CC=2CNCCC2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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